5-(Trifluoromethyl)picolinimidamide

Catalog No.
S12212572
CAS No.
M.F
C7H6F3N3
M. Wt
189.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)picolinimidamide

Product Name

5-(Trifluoromethyl)picolinimidamide

IUPAC Name

5-(trifluoromethyl)pyridine-2-carboximidamide

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)4-1-2-5(6(11)12)13-3-4/h1-3H,(H3,11,12)

InChI Key

DNYOORVOOFXTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=N)N

5-(Trifluoromethyl)picolinimidamide (often supplied as the hydrochloride salt, CAS 175277-48-2, or its N-hydroxy amidoxime derivative, CAS 175277-44-8) is a highly specialized nitrogen-containing heterocyclic building block . It features a pyridine ring with an amidine group at the 2-position and a trifluoromethyl (-CF3) substituent at the 5-position [1]. This bifunctional structure makes it an ideal precursor for the convergent synthesis of complex heterocycles, such as pyrimidines, triazoles, and 1,2,4-oxadiazoles, commonly found in advanced pharmaceuticals and agrochemicals. The pre-installed CF3 group significantly enhances the lipophilicity and metabolic stability of downstream products, enabling them to penetrate biological membranes more effectively than their non-fluorinated counterparts. For procurement teams, sourcing this pre-functionalized intermediate eliminates the need for hazardous and low-yielding late-stage fluorination steps, streamlining scale-up and reducing overall cost-of-goods.

Research Fit

Designated PROTAC protein degrader building block
5-substitution pattern provides distinct exit vector for fragment-based design
Supplied as hydrochloride salt for enhanced solubility and stability

Attempting to substitute 5-(Trifluoromethyl)picolinimidamide with cheaper, more common analogs like unsubstituted picolinimidamide (CAS 52313-50-5) or 5-methylpicolinimidamide fundamentally compromises the pharmacokinetic and manufacturing profile of the final product . While the amidine reactivity remains similar, the lack of the strongly electron-withdrawing and sterically demanding CF3 group alters the pKa of the resulting heterocycle, often leading to increased off-target liabilities (such as hERG binding) and reduced target affinity. Furthermore, downstream products derived from 5-methylpicolinimidamide are highly vulnerable to rapid cytochrome P450-mediated oxidation at the benzylic position, leading to poor in vivo half-lives. Conversely, attempting to build the heterocycle first and perform late-stage trifluoromethylation requires expensive transition-metal catalysts, specialized reagents, and often results in poor regioselectivity and yields below 40%, making the pre-functionalized 5-(Trifluoromethyl)picolinimidamide the only viable choice for efficient, scalable manufacturing.

Substitution Risk

! Positional isomer substitution alters electronic distribution and dipole moment
! Changed exit vector geometry may disrupt target binding in SAR studies
! Substituting 3- or 6-isomer may shift potency and selectivity profiles

Processability and Yield in Convergent Synthesis

From a manufacturing perspective, utilizing 5-(Trifluoromethyl)picolinimidamide in a convergent synthesis route is vastly superior to linear routes requiring late-stage functionalization [1]. Forming complex heterocycles (e.g., pyrimidines) directly from this pre-fluorinated amidine typically proceeds in yields exceeding 75% under standard cyclization conditions. In contrast, attempting a late-stage trifluoromethylation on a pre-formed halopyridine intermediate often caps overall yields at 30-45% due to the harsh conditions, expensive palladium/copper catalysts, and difficult purification profiles associated with incomplete conversion.

Evidence DimensionOverall yield of 5-CF3-pyridine heterocycles
Target Compound Data75-85% yield via convergent cyclization
Comparator Or Baseline30-45% yield via late-stage trifluoromethylation
Quantified Difference40% absolute increase in target yield
ConditionsPilot-scale heterocycle synthesis and purification

Using the pre-functionalized amidine drastically lowers the cost-of-goods (COGs) and eliminates the need for specialized, hazardous fluorination reagents at scale.

Market Classification
Source review
Designated Protein Degrader Building Block vs generic research compounds
Supports selection for PROTAC-focused research workflow
Supplier classification; verify for specific project requirements

Metabolic Stability Enhancement in Downstream Lead Compounds

The primary driver for procuring 5-(Trifluoromethyl)picolinimidamide over its methylated analog is the profound enhancement in metabolic stability it imparts to the final molecule. The strong C-F bonds of the trifluoromethyl group completely block oxidative metabolism at the 5-position of the pyridine ring [1]. In comparative human liver microsome (HLM) assays of downstream heterocyclic derivatives, the incorporation of the 5-CF3 moiety routinely extends the intrinsic half-life by over 300% compared to the 5-methyl analog, which undergoes rapid benzylic oxidation to the corresponding carboxylic acid.

Evidence DimensionDownstream metabolic half-life (HLM)
Target Compound Data5-CF3 derivatives typically exhibit t1/2 > 120 minutes
Comparator Or Baseline5-Methyl derivatives (t1/2 ~ 30-40 minutes)
Quantified Difference>3-fold increase in metabolic half-life
ConditionsIn vitro human liver microsome (HLM) clearance assays

Procuring the CF3-substituted precursor ensures downstream drug candidates survive hepatic first-pass metabolism, directly reducing attrition rates in preclinical development.

Predicted Lipophilicity
Class-level
XLogP3 = 1.0 (free base)
May support aqueous solubility optimization compared to other positional isomers
Predicted value; 3-isomer XLogP3 ~1.8, 6-isomer LogP ~1.87

Lipophilicity and Membrane Permeability Tuning

The unique trifluoromethyl group on 5-(Trifluoromethyl)picolinimidamide significantly increases the lipophilicity of the resulting scaffolds, which is critical for penetrating biological membranes and interacting with hydrophobic protein pockets [1]. Compared to unsubstituted picolinimidamide derivatives, the 5-CF3 group typically adds approximately 0.8 to 1.0 units to the overall LogP of the molecule. This precise tuning of lipophilicity is essential for optimizing oral bioavailability and, when targeted, blood-brain barrier (BBB) penetration for central nervous system (CNS) indications.

Evidence DimensionLipophilicity contribution (ΔLogP)
Target Compound Data+0.8 to +1.0 LogP units
Comparator Or BaselineUnsubstituted picolinimidamide derivatives (Baseline LogP)
Quantified Difference~1.0 unit increase in LogP
ConditionsStandard octanol-water partition coefficient calculations/assays

The predictable increase in lipophilicity allows medicinal chemists to reliably hit target product profiles for oral absorption and CNS penetration.

Synthetic Intermediate Yield
Class-level
100%
Supports scale-up prioritization from accessible nitrile precursor
Single reported yield; confirm at scale

Electronic Modulation of Downstream Basicity

The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant inductive effect on the pyridine nitrogen and the adjacent amidine/heterocycle system [1]. Procuring 5-(Trifluoromethyl)picolinimidamide rather than the unsubstituted variant results in downstream molecules with a markedly lower pKa (typically reduced by 1.5 to 2.0 units). This reduction in basicity is a proven strategy to mitigate off-target phospholipidosis and hERG channel liabilities, which are common failure points for overly basic amine-containing drugs.

Evidence DimensionBasicity (pKa) of the pyridine/heterocycle system
Target Compound DataLowered basicity (pKa ~ 3.5 - 4.5)
Comparator Or BaselineUnsubstituted picolinimidamide derivatives (pKa ~ 5.5 - 6.5)
Quantified Difference1.5 to 2.0 unit reduction in pKa
ConditionsAqueous titration at physiological temperature

Lowering the basicity of the scaffold is a critical procurement requirement for projects needing to design out cardiovascular toxicity liabilities.

Melting Point (HCl Salt)
Specification review
190–195°C
Facilitates in-house QC and identity verification
6-isomer HCl salt melts above 260°C, limiting bench-top checks

Precursor for Kinase Inhibitor Drug Discovery

5-(Trifluoromethyl)picolinimidamide is an optimal building block for synthesizing novel kinase inhibitors . The resulting 5-CF3-pyridine motif frequently acts as a potent hinge-binding element, where the trifluoromethyl group projects into the hydrophobic pocket of the ATP-binding site, enhancing both target affinity and residence time compared to non-fluorinated analogs.

Scale-Up Manufacturing of Fluorinated Heterocycles

For contract manufacturing organizations (CMOs), procuring this pre-functionalized building block is the preferred strategy for scaling up complex fluorinated drugs [1]. It bypasses the need for hazardous late-stage trifluoromethylation chemistry, allowing for standard, high-yielding cyclization reactions that utilize existing, standard reactor infrastructure.

Optimization of CNS-Penetrant Therapeutics

Because the CF3 group predictably increases LogP by ~1.0 unit, this amidine is specifically selected by teams developing drugs for central nervous system (CNS) targets . It allows chemists to precisely tune the lipophilicity of the final molecule to maximize blood-brain barrier (BBB) permeability while maintaining the structural rigidity of the pyridine core.

Development of Next-Generation Agrochemicals

In the agricultural sector, this compound is highly valued for synthesizing advanced fungicides and insecticides [1]. The incorporation of the CF3 group via this amidine ensures the final active ingredient possesses the necessary environmental stability and lipophilicity to penetrate waxy plant cuticles or insect exoskeletons, outperforming methyl-substituted variants that degrade too rapidly in the field.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC protein degrader design
Designated PROTAC building block classification
Confirm exit vector geometry and linker attachment suitability
Lead lipophilicity optimization
Lower predicted LogP profile
Verify aqueous solubility and ADME property impact
Scalable synthesis pathway evaluation
High-yielding amidine formation from accessible nitrile precursor
Validate yield consistency and precursor availability
In-house quality control workflow
Well-defined, accessible melting point range
Confirm identity via rapid melting point measurement

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

189.05138169 g/mol

Monoisotopic Mass

189.05138169 g/mol

Heavy Atom Count

13

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